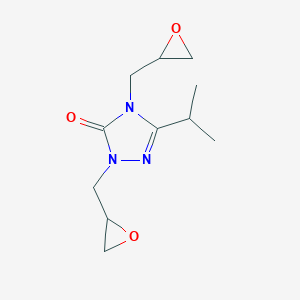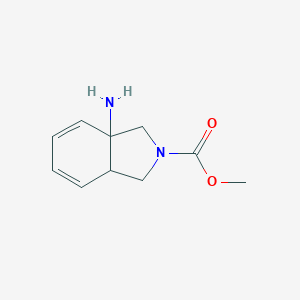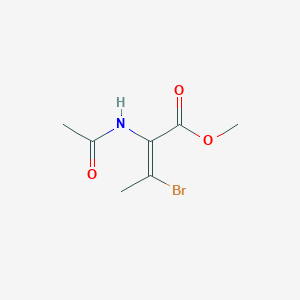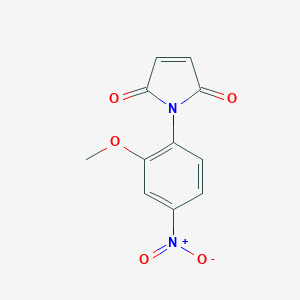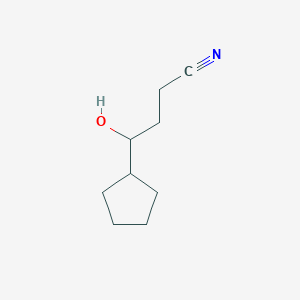
4-Cyclopentyl-4-hydroxybutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentyl-4-hydroxybutanenitrile, also known as JNJ-31001074, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nitriles and has been found to exhibit promising pharmacological properties in various preclinical studies.
Mechanism of Action
The exact mechanism of action of 4-Cyclopentyl-4-hydroxybutanenitrile is not fully understood. However, it has been proposed that the compound acts as a selective inhibitor of the T-type calcium channel, which is involved in the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 4-Cyclopentyl-4-hydroxybutanenitrile has also been found to exhibit anti-inflammatory and anticonvulsant properties. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain and inhibit the development of seizures in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Cyclopentyl-4-hydroxybutanenitrile in lab experiments is its high potency and selectivity for the T-type calcium channel. However, its limited solubility in aqueous solutions can pose a challenge for its formulation and delivery.
Future Directions
Further studies are needed to fully elucidate the mechanism of action of 4-Cyclopentyl-4-hydroxybutanenitrile and its potential therapeutic applications in various disease conditions. Future research could focus on optimizing the formulation and delivery of the compound to improve its bioavailability and efficacy. Additionally, studies could explore the potential of 4-Cyclopentyl-4-hydroxybutanenitrile as a novel treatment for other neurological disorders, such as epilepsy and Parkinson's disease.
Synthesis Methods
The synthesis of 4-Cyclopentyl-4-hydroxybutanenitrile involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of sodium ethoxide. The resulting intermediate is then treated with hydroxylamine to yield the desired product.
Scientific Research Applications
4-Cyclopentyl-4-hydroxybutanenitrile has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent analgesic effects in animal models of neuropathic pain, making it a promising candidate for the treatment of chronic pain.
properties
CAS RN |
185313-70-6 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-cyclopentyl-4-hydroxybutanenitrile |
InChI |
InChI=1S/C9H15NO/c10-7-3-6-9(11)8-4-1-2-5-8/h8-9,11H,1-6H2 |
InChI Key |
RZZDHXZDTRJRDF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(CCC#N)O |
Canonical SMILES |
C1CCC(C1)C(CCC#N)O |
synonyms |
Cyclopentanebutanenitrile, -gamma--hydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



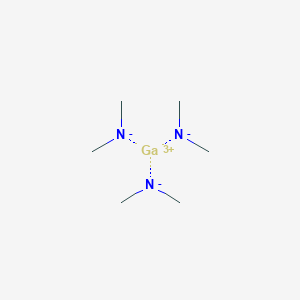
![2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid](/img/structure/B67834.png)
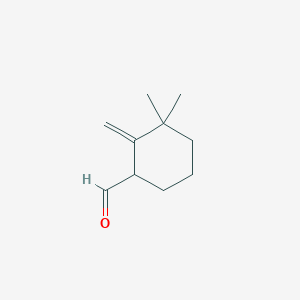
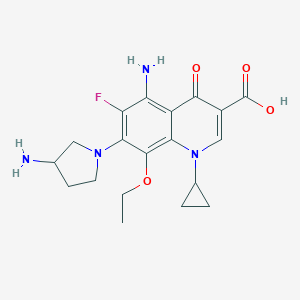
![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)
